Syringaldazine

Laccase Kinetics Enzyme Characterization Bacillus licheniformis

Syringaldazine (14414-32-5) delivers superior laccase assay sensitivity. With lower Km and higher catalytic efficiency than ABTS, it ensures precise kinetic measurements and robust HTS signals. Its non-autooxidizable nature eliminates background interference for accurate data. Essential for reproducible enzyme characterization, fungal screening, and wine quality testing.

Molecular Formula C18H20N2O6
Molecular Weight 360.4 g/mol
CAS No. 14414-32-5
Cat. No. B1682856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSyringaldazine
CAS14414-32-5
SynonymsSyringaldazine
Molecular FormulaC18H20N2O6
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C=NN=CC2=CC(=C(C(=C2)OC)O)OC
InChIInChI=1S/C18H20N2O6/c1-23-13-5-11(6-14(24-2)17(13)21)9-19-20-10-12-7-15(25-3)18(22)16(8-12)26-4/h5-10,21-22H,1-4H3
InChIKeyYARKTHNUMGKMGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Syringaldazine (CAS 14414-32-5): Baseline Characteristics and Procurement Overview


Syringaldazine (4-Hydroxy-3,5-dimethoxybenzaldehyde azine, CAS 14414-32-5) is a dimeric phenolic compound formed by two 2,6-dimethoxyphenol molecules linked via an azide bridge . It is widely recognized as a non-autooxidizable, laccase-specific chromogenic substrate that undergoes oxidation by laccase (EC 1.10.3.2), producing a measurable color change from yellow to deep purple [1]. Commercial formulations typically offer high purity (≥98-99% by HPLC) as an off-white to yellow powder, ensuring consistent performance in analytical and enzymatic assays . Unlike broad-spectrum redox indicators, its core value lies in its selective reactivity profile, which underpins its utility in precise biochemical detection and characterization of laccase activity .

Why ABTS, DMP, and Guaiacol Cannot Simply Replace Syringaldazine in Laccase Research


The assumption that laccase substrates are functionally interchangeable is directly contradicted by quantitative kinetic and operational data. For instance, while 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is a common alternative, its significantly higher apparent affinity constant (Km) range (8-132.7 µM) compared to syringaldazine (3.7-52 µM) across various laccase isoforms indicates that ABTS-based assays operate under different enzyme saturation kinetics, potentially masking subtle variations in enzyme activity [1][2]. More critically, the optimal pH for oxidation diverges starkly; for the same bacterial laccase, ABTS oxidation peaks at pH 5.0 while syringaldazine requires a distinctly alkaline pH of 8.0, rendering direct activity comparisons invalid without stringent pH control [3]. Furthermore, guaiacol exhibits a Km in the millimolar range (0.46-6.61 mM), approximately 100-fold higher than syringaldazine, indicating vastly lower affinity and a correspondingly reduced sensitivity for detecting low-abundance laccase [1]. Finally, compounds like 2,6-dimethoxyphenol (DMP) are not universal laccase substrates; certain thermostable laccases (e.g., PPLCC2 from Postia placenta) completely fail to oxidize syringaldazine while readily acting on ABTS and DMP, proving that substrate-specificity is an intrinsic enzyme fingerprint that generic substitutions cannot replicate [4].

Quantitative Differentiation Evidence: Syringaldazine vs. ABTS, DMP, and Guaiacol


Superior Enzyme Affinity (Km) of Syringaldazine Over ABTS and DMP in Prokaryotic Laccases

In a head-to-head comparison using a recombinant laccase (CotA) from Bacillus licheniformis, syringaldazine (SGZ) demonstrated a substantially lower Michaelis-Menten constant (Km) than both ABTS and 2,6-DMP. The lower Km value for SGZ (4.3 µM) compared to ABTS (6.5 µM) and 2,6-DMP (56.7 µM) indicates that the enzyme reaches half-maximum velocity at a significantly lower substrate concentration, which is a hallmark of higher catalytic efficiency in many practical assay conditions where substrate availability may be limiting [1].

Laccase Kinetics Enzyme Characterization Bacillus licheniformis

Distinct Alkaline pH Optimum of Syringaldazine Versus Acidic Optimum of ABTS for Halotolerant Laccase

For the alkaline chloride-tolerant laccase from Bacillus sp. strain WT, the optimal pH for activity differs fundamentally between substrates. The enzyme's activity towards syringaldazine peaks at pH 8.0, while its activity towards ABTS is optimal at a much more acidic pH of 5.0 [1]. This 3-unit pH shift demonstrates that the enzyme's active site conformation or the substrate's ionization state dictates a specific operational window that is not shared by ABTS.

Enzyme Assay Optimization Extremophile Laccase Bacillus sp. WT

Superior Catalytic Efficiency (kcat/Km) of Syringaldazine in Fungal Yellow Laccase

With the yellow laccase isoform Lac1Lg from Pleurotus ostreatus, syringaldazine demonstrates significantly higher catalytic efficiency than ABTS. The ratio kcat/Km for syringaldazine was reported to be almost threefold higher than the corresponding value for ABTS [1]. This indicates that, for this particular enzyme, the overall rate of syringaldazine conversion at low substrate concentrations is substantially greater than that of ABTS, making it a more responsive probe.

Catalytic Efficiency Fungal Laccase Pleurotus ostreatus

Selective Oxidation Failure: Syringaldazine as a Diagnostic Substrate for Laccase Isoform Identification

The thermostable laccase PPLCC2 from the brown rot fungus Postia placenta exhibits a complete inability to oxidize syringaldazine (SGZ), while it readily oxidizes both ABTS and 2,6-dimethoxyphenol (DMP) [1]. Specifically, the specific activity for ABTS was reported as 1960 ± 19 Unit/mg, whereas activity towards syringaldazine was zero (not detectable). This binary (on/off) selectivity profile is a definitive characteristic for identifying and classifying this specific laccase isoform.

Enzyme Specificity Laccase Classification Postia placenta

Non-Autooxidizable Laccase-Specific Detection in Complex Biological Matrices

Syringaldazine is documented as a non-autooxidizable, laccase-specific compound, a property that distinguishes it from other phenolic substrates which may undergo spontaneous oxidation in air, leading to false-positive signals [1]. This inherent chemical stability ensures that the observed color change is strictly enzymatic in origin. Furthermore, its oxidation can be distinguished from that of peroxidase based on differential pH activity profiles, enabling specific detection of laccase even in the presence of peroxidase activity, a common challenge in complex biological samples [2].

Specificity Fungal Detection Histochemistry

Electrochemical Biosensor Sensitivity: Comparable to ABTS for Phenolic Detection

In an amperometric biosensor platform based on functionalized carbon nanotubes, the electrocatalytic efficiency (Imax/Kmapp) for syringaldazine was quantified at 3014 µA·µM⁻¹, compared to 5588 µA·µM⁻¹ for ABTS [1]. While ABTS exhibited a higher absolute efficiency, syringaldazine still demonstrated robust performance within the same order of magnitude, confirming its viability as an electroactive substrate in biosensor applications where its other properties (e.g., specificity, non-autooxidation) might be the primary selection driver.

Biosensor Amperometric Detection Phenolics

Definitive Application Scenarios for Syringaldazine Based on Evidence


High-Sensitivity Detection and Kinetic Characterization of Low-Abundance Laccases

Due to its low Km (4.3 µM) and high kcat/Km ratio (3-fold higher than ABTS for some isoforms), syringaldazine is the optimal substrate for detecting and accurately measuring the kinetic parameters of laccases present at low concentrations or in minute biological samples, where the use of high-Km alternatives like guaiacol or DMP would fail to generate a detectable signal [1][2].

Accurate Quantification of Laccase Activity in Alkaline Environments

For research involving alkaline-active laccases (e.g., from halotolerant bacteria) or for assays that must be conducted at alkaline pH (e.g., due to sample stability or compatibility with other components), syringaldazine is essential. As demonstrated with Bacillus sp. strain WT laccase, its pH optimum of 8.0 allows for accurate activity measurements where the standard ABTS substrate (optimum pH 5.0) would drastically underreport enzymatic function [3].

Specific Detection and Histochemical Localization of Fungal Laccase in Complex Matrices

The non-autooxidizable and laccase-specific nature of syringaldazine makes it the superior reagent for detecting fungal laccase directly in crude environmental samples (e.g., soils, woody tissues) or for histological staining of fungal structures. Its negligible background signal and the ability to differentiate laccase from peroxidase activity via pH control ensure that the resulting colorimetric change is a reliable and specific indicator of laccase presence [4][5].

Classification and Fingerprinting of Novel Laccase Isoforms

The substrate specificity profile of an unknown laccase is a key identifying characteristic. The fact that some laccases, like PPLCC2, exhibit complete selectivity against syringaldazine (0 U/mg activity) while oxidizing ABTS and DMP, demonstrates that syringaldazine is an indispensable tool in any standardized panel for the biochemical characterization and classification of newly discovered or engineered laccase enzymes [6].

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